Methyl 4-({[2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]carbamoyl}formamido)benzoate
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Overview
Description
Methyl 4-({[2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]carbamoyl}formamido)benzoate is a complex organic compound that features a combination of piperazine, pyridine, and benzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({[2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]carbamoyl}formamido)benzoate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then coupled together under specific conditions. Common reagents used in the synthesis include various amines, acids, and coupling agents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance productivity and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]carbamoyl}formamido)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, hydroxide ions
Electrophiles: Halogens, sulfonyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the nucleophile or electrophile involved.
Scientific Research Applications
Methyl 4-({[2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]carbamoyl}formamido)benzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-({[2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]carbamoyl}formamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-methanol: Shares structural similarities with the piperazine and pyridine moieties.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Contains similar functional groups and is used in similar research contexts.
Uniqueness
Methyl 4-({[2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]carbamoyl}formamido)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
methyl 4-[[2-oxo-2-[[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]amino]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O4/c1-36-27(35)20-9-11-22(12-10-20)30-26(34)25(33)29-19-24(21-6-5-13-28-18-21)32-16-14-31(15-17-32)23-7-3-2-4-8-23/h2-13,18,24H,14-17,19H2,1H3,(H,29,33)(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXROPGOLBBMRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CN=CC=C2)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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